

# IUPAC name for Sodium 2,3,4,5,6-pentafluorobenzoate

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## Compound of Interest

Compound Name: Sodium 2,3,4,5,6-pentafluorobenzoate

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An In-depth Technical Guide to **Sodium 2,3,4,5,6-pentafluorobenzoate**

## Abstract

**Sodium 2,3,4,5,6-pentafluorobenzoate** is a pivotal chemical intermediate, finding extensive application as a versatile building block in the synthesis of complex molecules within the pharmaceutical, agrochemical, and materials science sectors.[1] The presence of a perfluorinated aromatic ring imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, to target molecules.[1] This guide provides a comprehensive technical overview of its synthesis, purification, in-depth analytical characterization, and core applications, intended for researchers, chemists, and drug development professionals.

## Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is foundational for scientific rigor and regulatory compliance. **Sodium 2,3,4,5,6-pentafluorobenzoate** is systematically named according to IUPAC conventions, which provides a universally understood descriptor of its chemical structure.[2] It is commonly tracked in chemical inventories and literature by its Chemical Abstracts Service (CAS) Registry Number.

Identifier	Value	Source(s)
IUPAC Name	sodium;2,3,4,5,6-pentafluorobenzoate	[2][3]
CAS Number	4830-57-3	[2][4]
Molecular Formula	C <sub>7</sub> F <sub>5</sub> NaO <sub>2</sub>	[3][4]
Molecular Weight	234.06 g/mol	[2]
SMILES	<chem>C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)[O-].[Na+]</chem>	[2][3]
InChIKey	TYLVUOJLQDVPMQ-UHFFFAOYSA-M	[2][3]

## Physicochemical Properties

The physical and chemical properties of **Sodium 2,3,4,5,6-pentafluorobenzoate** dictate its handling, storage, and reactivity. As the sodium salt of a strong organic acid, its solubility is a key consideration for reaction and purification solvent selection.

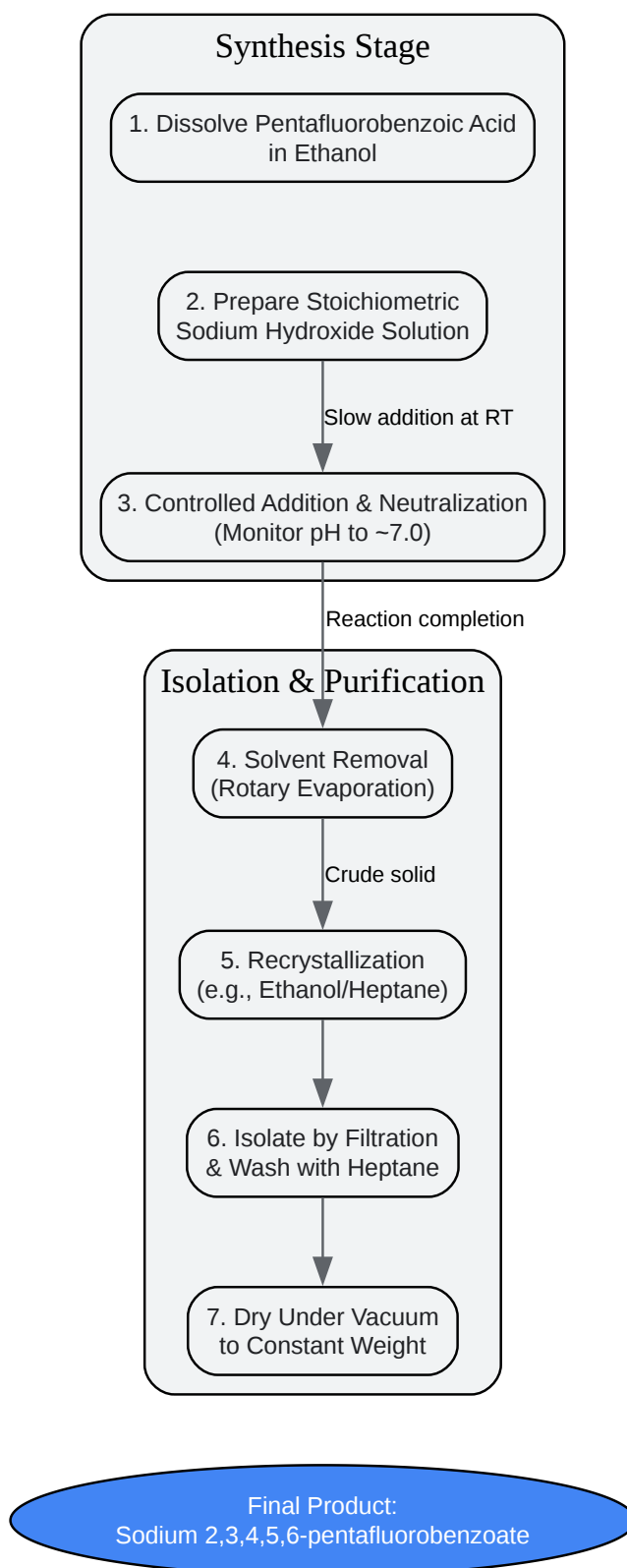
Property	Value	Notes	Source(s)
Physical Form	Solid / Powder	Typically a white crystalline solid at room temperature.	
Precursor Acid	2,3,4,5,6-Pentafluorobenzoic acid	The parent acid has a melting point of 100-102 °C.	[4]
Solubility	Water Soluble	The parent acid is soluble in polar protic solvents like water and alcohols.[5] As an ionic salt, the sodium form exhibits high aqueous solubility.	[5]
Storage	Inert atmosphere, room temperature	Should be stored in a dry, well-ventilated place, protected from moisture.	[6]

## Synthesis and Purification: A Validated Protocol

The synthesis of **Sodium 2,3,4,5,6-pentafluorobenzoate** is a straightforward acid-base neutralization. The rationale for this approach is its high efficiency and the ease of isolating the product. The precursor, 2,3,4,5,6-pentafluorobenzoic acid, is a commercially available solid.[4]

## Synthesis Workflow

The following diagram outlines the logical flow from starting materials to the purified final product.



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Caption: Workflow for the synthesis and purification of the target compound.

## Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, with clear checkpoints for ensuring reaction completion and purity.

### Materials:

- 2,3,4,5,6-Pentafluorobenzoic acid ( $\text{C}_6\text{F}_5\text{CO}_2\text{H}$ )
- Sodium hydroxide (NaOH), pellets
- Ethanol (anhydrous)
- n-Heptane (anhydrous)
- Deionized water
- pH indicator strips or calibrated pH meter

### Procedure:

- **Reactant Preparation:** In a round-bottomed flask equipped with a magnetic stirrer, dissolve 10.0 g of 2,3,4,5,6-pentafluorobenzoic acid in 100 mL of ethanol. In a separate beaker, prepare a solution of sodium hydroxide by dissolving the stoichiometric equivalent (1.89 g) in 50 mL of ethanol. **Causality:** Ethanol is chosen as it readily dissolves both the acidic starting material and the resulting salt at elevated temperatures, but allows for precipitation of the salt upon cooling or addition of an anti-solvent.
- **Neutralization:** Slowly add the sodium hydroxide solution dropwise to the stirring solution of the acid at room temperature. Monitor the pH of the reaction mixture periodically. The addition is complete when a stable pH of ~7 is reached. **Trustworthiness:** A slow, monitored addition prevents overshoot and the formation of basic impurities. Verifying a neutral pH confirms the complete conversion of the acid to its conjugate base salt.
- **Crude Product Isolation:** Remove the ethanol using a rotary evaporator. The resulting solid is the crude **Sodium 2,3,4,5,6-pentafluorobenzoate**.

- **Purification by Recrystallization:** Dissolve the crude solid in a minimum amount of hot ethanol. Once fully dissolved, slowly add n-heptane until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization. **Causality:** This solvent/anti-solvent system is effective. The product is soluble in hot ethanol but insoluble in the non-polar heptane. Slow cooling promotes the formation of well-defined, pure crystals, excluding impurities into the mother liquor.
- **Final Isolation and Drying:** Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold n-heptane to remove any residual soluble impurities.<sup>[7]</sup> Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

## Analytical Characterization

A multi-technique analytical approach is essential to confirm the structure and purity of the synthesized compound.

### Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for identifying key functional groups. The spectrum of the product is distinct from its acidic precursor.

- **Carboxylate ( $\text{COO}^-$ ) Stretch:** The most telling feature is the disappearance of the broad O-H stretch (from the carboxylic acid,  $\sim 3000\text{ cm}^{-1}$ ) and the C=O stretch ( $\sim 1700\text{ cm}^{-1}$ ). These are replaced by strong asymmetric and symmetric stretching vibrations of the carboxylate anion, typically found in the  $1610\text{-}1550\text{ cm}^{-1}$  and  $1420\text{-}1300\text{ cm}^{-1}$  regions, respectively.<sup>[8]</sup>
- **C-F Stretch:** Strong absorption bands in the  $1300\text{-}1000\text{ cm}^{-1}$  region are characteristic of the C-F bonds on the aromatic ring.
- **Aromatic Ring:** Peaks corresponding to the C=C stretching of the perfluorinated aromatic ring will also be present.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon and fluorine framework.

- $^{19}\text{F}$  NMR: This is the most informative technique for this molecule. Due to the symmetry of the pentafluorophenyl group, three distinct fluorine environments are expected:
  - ortho-fluorines (F2, F6)
  - meta-fluorines (F3, F5)
  - para-fluorine (F4) This will result in three multiplets with an integration ratio of 2:2:1. The chemical shifts and coupling constants (J-coupling) between these nuclei provide definitive structural confirmation.
- $^{13}\text{C}$  NMR: The spectrum will show characteristic signals for the carboxylate carbon and the carbons of the aromatic ring. The carbon signals will be split due to coupling with the directly attached fluorine atoms ( $^1\text{JCF}$ ) and adjacent fluorines ( $^2\text{JCF}$ ,  $^3\text{JCF}$ ).

## X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure. Studies on Sodium pentafluorobenzoate monohydrate reveal a two-dimensional polymeric array.<sup>[9]</sup> Key features include:

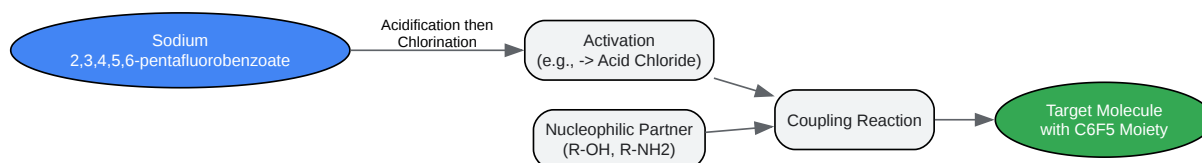
- Coordination of the sodium cations by the oxygen atoms of the carboxylate group and water molecules.
- Significant, non-covalent  $\text{Na}\cdots\text{F}$  interactions, which contribute to the overall packing and stability of the crystal lattice.<sup>[9]</sup>
- The crystal packing is also influenced by hydrogen bonds and potential  $\pi$ – $\pi$  stacking interactions between the aromatic rings of the anions.<sup>[10]</sup>

## Applications in Synthesis and Drug Development

The utility of **Sodium 2,3,4,5,6-pentafluorobenzoate** stems from the unique properties conferred by the  $\text{C}_6\text{F}_5$  moiety.

## Role as a Synthetic Building Block

The pentafluorobenzoate anion can act as a nucleophile or be used as a precursor in further reactions. Its primary value, however, is in introducing the pentafluorophenyl group into a target molecule. This is often achieved by first converting the salt back to the acid or an activated form (like an acid chloride or ester) for use in coupling reactions.



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Caption: General scheme for incorporating the C<sub>6</sub>F<sub>5</sub> moiety.

## Impact in Medicinal Chemistry

The incorporation of the pentafluorophenyl group into a drug candidate can profoundly and beneficially alter its properties.

- **Metabolic Stability:** The C-F bond is significantly stronger than a C-H bond. Replacing hydrogens on an aromatic ring with fluorines can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.<sup>[1]</sup>
- **Lipophilicity:** The highly fluorinated ring increases the lipophilicity (fat-solubility) of a molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier, which is a critical factor in the design of central nervous system (CNS) drugs.<sup>[1][11]</sup>
- **Receptor Binding:** The electron-withdrawing nature of the fluorine atoms alters the electronic profile of the aromatic ring. This can lead to unique binding interactions (e.g., dipole-dipole, quadrupole interactions) with protein targets, potentially increasing binding affinity and selectivity.

## Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent.



- Hazard Identification: **Sodium 2,3,4,5,6-pentafluorobenzoate** is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation). The corresponding pictogram is the GHS07 exclamation mark.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[\[6\]](#)[\[12\]](#)
- Handling: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[\[12\]](#) Avoid contact with skin and eyes.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[6\]](#) The material should be stored under an inert atmosphere.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

## Conclusion

**Sodium 2,3,4,5,6-pentafluorobenzoate** is more than a simple salt; it is a strategic tool for molecular design. Its straightforward synthesis and the valuable properties imparted by its perfluorinated ring make it an indispensable reagent in the modern chemist's arsenal. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, enables researchers to leverage its full potential in the development of novel therapeutics, advanced materials, and complex organic molecules.

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